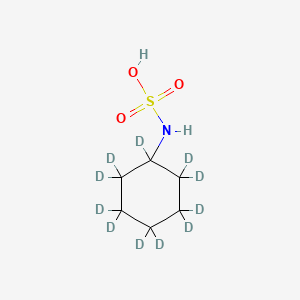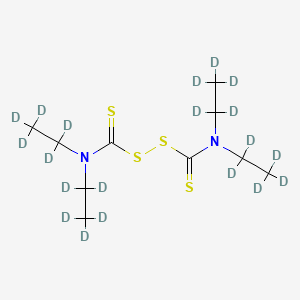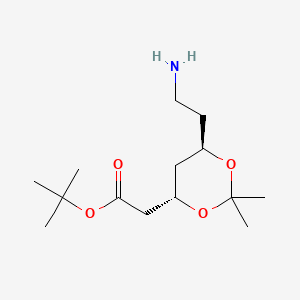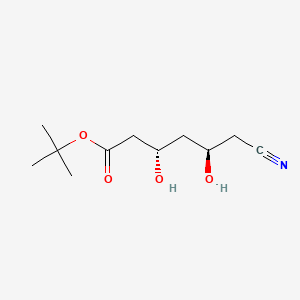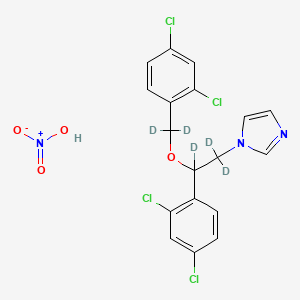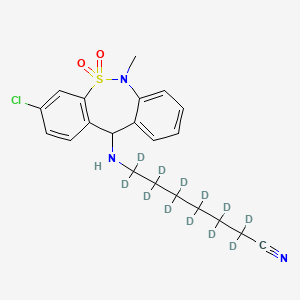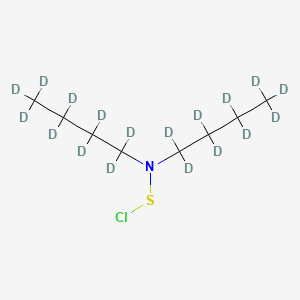![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Vue d'ensemble
Description
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated compound with the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 . This compound is primarily used in proteomics research and serves as an intermediate in the production of local anesthetics, protein kinase inhibitors, and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination: The hydroxyl group of 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with diethylamine, resulting in Diethyl[2-(4-nitrophenoxy)ethyl]amine.
Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-(4-aminophenoxy)ethylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Serves as an intermediate in the synthesis of local anesthetics and protein kinase inhibitors.
Mécanisme D'action
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl[2-(4-nitrophenoxy)ethyl]amine: The non-deuterated version of the compound.
2-(4-Nitrophenoxy)ethylamine: Lacks the diethyl groups.
4-Nitrophenol: The precursor in the synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide distinct signals that help in tracing the compound’s behavior in various chemical and biological systems.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
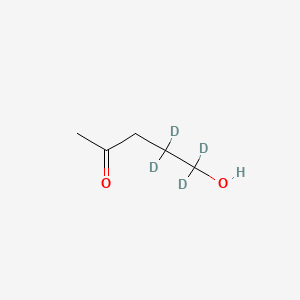
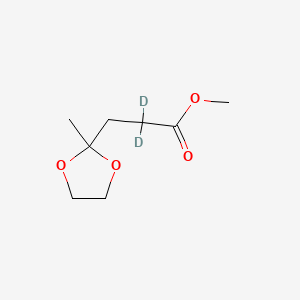
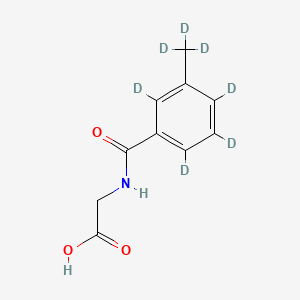

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
